molecular formula C9H13N3 B122113 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine CAS No. 156694-28-9

1,2,3,4-Tetrahydroisoquinoline-5,6-diamine

Cat. No. B122113
M. Wt: 163.22 g/mol
InChI Key: KBNZSWSGYJAKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-tetrahydroisoquinoline-5,6-diamine, also known as THIQ, is a naturally occurring compound found in various plants and animals. THIQ has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neurological disorders.

Mechanism Of Action

1,2,3,4-Tetrahydroisoquinoline-5,6-diamine acts as a dopamine receptor agonist, which means that it binds to dopamine receptors and activates them. This activation leads to an increase in dopamine release, which may help alleviate symptoms of Parkinson's disease. 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has also been shown to inhibit the formation of beta-amyloid plaques by binding to beta-secretase, an enzyme that is involved in the formation of beta-amyloid. Additionally, 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has been shown to reduce drug-seeking behavior by modulating the activity of various neurotransmitters, including dopamine, glutamate, and GABA.

Biochemical And Physiological Effects

1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has been shown to have various biochemical and physiological effects, including an increase in dopamine release, inhibition of beta-secretase activity, and modulation of neurotransmitter activity. 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has also been shown to have antioxidant and anti-inflammatory properties, which may help protect against neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has several advantages for lab experiments, including its availability, stability, and ease of synthesis. However, 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine also has some limitations, including its potential toxicity and lack of selectivity for specific dopamine receptor subtypes.

Future Directions

There are several future directions for 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine research, including the development of more selective dopamine receptor agonists, the investigation of 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine's potential therapeutic applications in other neurological disorders, and the exploration of 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine's mechanism of action at the molecular level. Additionally, further studies are needed to determine the potential toxicity of 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine and its long-term effects on the brain.

Synthesis Methods

1,2,3,4-Tetrahydroisoquinoline-5,6-diamine can be synthesized using various methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine. The Bischler-Napieralski reaction involves the cyclization of an amine with a ketone or aldehyde in the presence of a Lewis acid catalyst to form 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine.

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has been extensively studied for its potential therapeutic applications in treating various neurological disorders, including Parkinson's disease, Alzheimer's disease, and addiction. 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has been shown to act as a dopamine receptor agonist, which may help alleviate symptoms of Parkinson's disease. 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has also been shown to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. Additionally, 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

CAS RN

156694-28-9

Product Name

1,2,3,4-Tetrahydroisoquinoline-5,6-diamine

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-5,6-diamine

InChI

InChI=1S/C9H13N3/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-2,12H,3-5,10-11H2

InChI Key

KBNZSWSGYJAKOD-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C(=C(C=C2)N)N

Canonical SMILES

C1CNCC2=C1C(=C(C=C2)N)N

synonyms

5,6-Isoquinolinediamine, 1,2,3,4-tetrahydro-

Origin of Product

United States

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